Methyl 6-(azidomethyl)pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(azidomethyl)pyridine-2-carboxylate: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an azidomethyl group attached to the pyridine ring, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(azidomethyl)pyridine-2-carboxylate typically involves the introduction of an azidomethyl group to the pyridine ring. One common method involves the reaction of Methyl 6-(bromomethyl)pyridine-2-carboxylate with sodium azide in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired azide compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-(azidomethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: Reduction of the azide group can yield amine derivatives.
Substitution: The azidomethyl group can participate in substitution reactions, where the azide is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines, thiols, and alcohols.
Major Products Formed:
Oxidation: Nitro or nitrile derivatives.
Reduction: Amine derivatives.
Substitution: Compounds with different functional groups replacing the azide.
Scientific Research Applications
Chemistry: Methyl 6-(azidomethyl)pyridine-2-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in click chemistry reactions.
Biology: In biological research, this compound is used for labeling and tracking biomolecules. The azide group allows for bioorthogonal reactions, enabling the study of biological processes in living cells.
Medicine: The compound has potential applications in drug discovery and development. It can be used to synthesize novel pharmaceutical compounds with potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable for the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 6-(azidomethyl)pyridine-2-carboxylate involves its reactivity with various chemical species. The azide group can undergo cycloaddition reactions, forming triazoles in the presence of alkynes. This reaction is widely used in click chemistry for the synthesis of complex molecules. The compound can also interact with biological molecules, enabling the study of molecular interactions and pathways.
Comparison with Similar Compounds
- Methyl 6-(bromomethyl)pyridine-2-carboxylate
- Methyl 6-(hydroxymethyl)pyridine-2-carboxylate
- Ethyl 6-methylpyridine-2-carboxylate
Comparison: Methyl 6-(azidomethyl)pyridine-2-carboxylate is unique due to the presence of the azide group, which imparts distinct reactivity compared to its analogs. The azide group allows for bioorthogonal reactions, making it valuable in biological and medicinal research. In contrast, compounds like Methyl 6-(bromomethyl)pyridine-2-carboxylate and Methyl 6-(hydroxymethyl)pyridine-2-carboxylate have different functional groups, leading to variations in their chemical behavior and applications.
Properties
Molecular Formula |
C8H8N4O2 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
methyl 6-(azidomethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H8N4O2/c1-14-8(13)7-4-2-3-6(11-7)5-10-12-9/h2-4H,5H2,1H3 |
InChI Key |
IITYMGSIQBGFBH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.